(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide
Overview
Description
(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides These compounds are characterized by the presence of a sulfur-nitrogen bond, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or N-chlorosuccinimide in the presence of a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of sulfinamides can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfonamides.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .
Major Products
The major products formed from these reactions include sulfonamides, thiols, and substituted sulfinamides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide has found applications in various fields:
Mechanism of Action
The mechanism of action of (S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide involves the formation of a sulfur-nitrogen bond, which can interact with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of covalent bonds with biological molecules . The molecular pathways involved include the modulation of enzyme activity and the inhibition of specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
Uniqueness
(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide is unique due to the presence of the trifluoromethyl group, which imparts increased stability and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals .
Biological Activity
(S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide is an organosulfur compound classified as a sulfinamide, characterized by its unique sulfur-nitrogen bond. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
- IUPAC Name : (S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide
- Molecular Formula : C₁₂H₁₄F₃NOS
- Molecular Weight : 277.31 g/mol
- CAS Number : 1453070-16-0
The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable candidate for further research in drug development and organic synthesis .
The mechanism of action of this compound involves the formation of a sulfur-nitrogen bond that can interact with various biological targets. The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with biological molecules. This dual reactivity is significant in modulating biological pathways and enzyme activities .
Anticancer Properties
Recent studies have investigated the anticancer potential of sulfinamides, including this compound. The compound has shown promise in inhibiting cancer cell proliferation:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
- IC₅₀ Values : The compound exhibited significant cytotoxic activity with IC₅₀ values comparable to established anticancer agents .
Enzyme Inhibition
The compound has also been explored for its role as an enzyme inhibitor. Research indicates that it may target specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases characterized by dysregulated enzyme activity:
- Target Enzymes : Potential inhibition of α/β-hydrolase domain-containing proteins has been noted, suggesting a role in modulating lipid metabolism and inflammatory responses .
Study 1: Anticancer Activity Assessment
A recent study assessed the cytotoxic effects of various sulfinamide derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in MCF-7 and HCT-116 cell lines, demonstrating its potential as an anticancer agent.
Compound | Cell Line | IC₅₀ Value (µM) |
---|---|---|
This compound | MCF-7 | 1.93 |
This compound | HCT-116 | 2.84 |
Study 2: Enzyme Inhibition Profile
Another study focused on the inhibition profile of sulfinamides against various serine hydrolases. The findings suggested that this compound could selectively inhibit specific enzymes involved in lipid metabolism.
Enzyme Target | Inhibition Rate (%) at 10 µM |
---|---|
ABHD3 | 95 |
ABHD4 | 80 |
HSL | 60 |
Properties
IUPAC Name |
(S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAPINQRXQBAMZ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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